BH3I-1 is a small-molecule compound recognized for its role as a Bcl-2 inhibitor, specifically targeting pro-survival proteins in the Bcl-2 family. This compound is part of a broader class known as BH3 mimetics, which are designed to mimic the action of BH3-only proteins that promote apoptosis by binding to and inhibiting anti-apoptotic Bcl-2 family members. BH3I-1 has garnered attention in cancer research due to its potential to enhance the efficacy of cancer therapies by inducing cell death in malignant cells.
BH3I-1 was identified through high-throughput screening of chemical libraries aimed at finding compounds that could disrupt the interactions between Bcl-2 family proteins. It is derived from a thiazolidin scaffold and has been studied extensively in various preclinical models to evaluate its therapeutic potential against different types of cancer, particularly those resistant to conventional treatments .
BH3I-1 is classified as a Bcl-2 inhibitor and falls under the category of BH3 mimetics. These compounds are characterized by their ability to bind to anti-apoptotic proteins, thereby promoting apoptosis in cells that depend on these proteins for survival. BH3I-1 specifically targets Bcl-xL and other related proteins, making it a valuable candidate in cancer therapy .
The synthesis of BH3I-1 involves several key steps that typically include:
The synthesis often employs standard organic chemistry techniques, including:
The molecular structure of BH3I-1 features a thiazolidin ring fused with various functional groups that enhance its interaction with Bcl-2 family proteins. The specific arrangement of atoms allows for optimal binding within the hydrophobic grooves of these proteins.
Key structural data includes:
BH3I-1 primarily engages in molecular interactions with Bcl-2 family proteins through competitive inhibition. This involves:
Studies have shown that BH3I-1 effectively disrupts the interaction between Bcl-xL and pro-apoptotic partners at low micromolar concentrations, demonstrating its potency as an apoptosis inducer .
The mechanism by which BH3I-1 induces apoptosis involves several steps:
Experimental evidence indicates that BH3I-1 can induce apoptosis in various cancer cell lines, supporting its potential therapeutic application .
BH3I-1 is typically characterized by:
Key chemical properties include:
Relevant analyses often involve:
BH3I-1 has significant implications in cancer research:
BH3I-1 possesses the chemical name (E)-2-(5-(4-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-methylbutanoic acid and a molecular weight of 400.31 g/mol. Its structure integrates a thioxothiazolidinone core linked to a 4-bromophenyl moiety and a branched carboxylic acid chain. This configuration enables critical interactions with the hydrophobic BH3-binding groove of anti-apoptotic proteins. The bromobenzylidene group enhances target affinity through hydrophobic contacts, while the carboxylic acid contributes to solubility and hydrogen bonding potential [1] [3] [6].
Key Physicochemical Properties:
Table 1: Physicochemical Profile of BH3I-1
Property | Value |
---|---|
CAS Number | 300817-68-9 |
Molecular Formula | C₁₅H₁₄BrNO₃S₂ |
Molecular Weight | 400.31 g/mol |
Solubility (DMSO) | 40–100 mg/mL |
Solubility (Water) | Insoluble |
Solubility (Ethanol) | 13 mg/mL (limited) |
Storage Conditions | -20°C (solid); -80°C (solutions) |
Appearance | Light yellow to yellow solid |
BH3I-1 primarily inhibits Bcl-xL and Bcl-2 by competitively disrupting their interactions with pro-apoptotic BH3 domains. Fluorescence polarization (FP) assays reveal a Kᵢ of 2.4 ± 0.2 μM for Bcl-xL/Bak BH3 peptide binding, while NMR studies confirm direct engagement with the BH3-binding pocket of Bcl-xL (Kᵢ = 7.8 ± 0.9 μM). Though designed for Bcl-2/Bcl-xL, BH3I-1 exhibits notable promiscuity, inhibiting the p53/MDM2 interaction with a Kd of 5.3 μM—comparable to its affinity for Bcl-2 family targets. This off-target activity highlights the structural similarities among helical domain interaction sites and underscores a key challenge in BH3 mimetic development [1] [2] [3].
Table 2: Target Affinity Profile of BH3I-1
Target Interaction | Affinity (μM) | Assay Type |
---|---|---|
Bcl-xL/Bak BH3 | Kᵢ = 2.4 ± 0.2 | Fluorescence Polarization |
Bcl-xL BH3-binding pocket | Kᵢ = 7.8 ± 0.9 | NMR |
p53/MDM2 | Kd = 5.3 | Fluorescence Polarization |
Bcl-2/Bim | Moderate inhibition | Luciferase assay |
Mechanistically, BH3I-1 binds the hydrophobic groove of anti-apoptotic proteins, preventing them from sequestering pro-apoptotic partners like Bak, Bax, and BIM. This displacement triggers mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and caspase activation. Cellular studies confirm BH3I-1 (30–90 μM) induces cytochrome c release and reduces viability in Jurkat and FL5.12 cells, effects attenuated by caspase inhibition (zVAD-FMK) [1] [3] [6].
The development of BH3I-1 emerged from foundational work on the Bcl-2 protein family. Key discoveries included:
BH3I-1’s significance lies in its role as a proof-of-concept molecule, demonstrating that small molecules could disrupt intracellular protein complexes governing apoptosis. It paved the way for selective inhibitors like venetoclax (BCL-2-specific) and navitoclax (BCL-2/BCL-xL), now clinically approved for hematologic malignancies [2] [7] [9].
Cancer Cell Vulnerability Profiling
BH3I-1 has been instrumental in defining "mitochondrial priming"—the pre-apoptotic tension in cancer cells between pro- and anti-apoptotic Bcl-2 members. Studies using BH3I-1 revealed that cancer cells with high priming undergo apoptosis more readily when this balance is disrupted. For example, in AML, BH3I-1 helped validate the PRIMABs diagnostic platform, which uses conformation-specific antibodies to detect BIM/anti-apoptotic protein complexes as biomarkers of drug sensitivity. This approach predicts responses to BH3 mimetics and cytarabine-based therapies [5] [6].
Autophagy and Non-Apoptotic Functions
Beyond apoptosis, BH3I-1 informed the role of Bcl-2 proteins in autophagy regulation. It disrupts Bcl-2/BCL-xL interactions with Beclin 1 (a BH3-only autophagy effector), thereby promoting autophagosome formation. This dual role in apoptosis and autophagy highlights the functional versatility of BH3 domain interactions and positions BH3I-1 as a tool for studying cellular homeostasis [4] [7].
Overcoming Apoptotic Blockades
In cancer models, BH3I-1 demonstrated that Bcl-xL overexpression confers resistance to conventional chemotherapies. However, cells lacking Bax/Bak remain resistant to BH3I-1, confirming its dependence on the intrinsic apoptotic pathway. This insight guides combination therapies—e.g., BH3 mimetics with DNA-damaging agents—to overcome apoptotic evasion [3] [6].
Limitations and Legacy
While largely superseded by clinically optimized BH3 mimetics, BH3I-1 remains relevant for:
Table 3: Key Research Applications of BH3I-1
Research Area | Application | Model System |
---|---|---|
Mitochondrial Priming | Validation of PRIMABs diagnostic platform | AML patient samples |
Autophagy Regulation | Disruption of Bcl-xL/Beclin 1 complexes | Cell lines |
Apoptotic Resistance | Bcl-xL-dependent chemo-resistance models | Jurkat/FL5.12 cells |
Off-target Profiling | p53/MDM2 inhibition studies | Fluorescence assays |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7